molecular formula C6H8ClNO B1599466 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole CAS No. 777823-76-4

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Cat. No.: B1599466
CAS No.: 777823-76-4
M. Wt: 145.59 g/mol
InChI Key: VDYVFBKYKYWTRG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of a chloromethyl group and two methyl groups on the oxazole ring makes this compound unique and interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole typically involves the chloromethylation of 2,5-dimethyl-1,3-oxazole. This can be achieved using chloromethyl methyl ether (CH₃OCH₂Cl) or chlorotrimethylsilane (C₃H₉ClSi) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) . The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted oxazoles.

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted oxazoles with various functional groups.

    Oxidation: Oxazole derivatives with carbonyl or carboxyl groups.

    Reduction: Reduced oxazole derivatives with methyl or other alkyl groups.

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.

Case Studies in Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including those derived from this compound. For instance, compounds synthesized from this oxazole exhibited significant inhibition against various bacterial strains:

CompoundInhibition Zone (mm)Target Bacteria
1723Staphylococcus aureus
1824Escherichia coli
Ampicillin22-

These results indicate that modifications to the oxazole ring can yield compounds with enhanced antibacterial properties, making them potential candidates for drug development .

Synthetic Applications

The compound is utilized as a reactive scaffold in synthetic organic chemistry. Its chloromethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Synthesis of Biologically Active Compounds

This compound has been employed in the synthesis of several derivatives with therapeutic potential. For example:

  • Antiviral Agents : The chloromethyl group can be substituted with different nucleophiles to create compounds that exhibit antiviral activity.
  • Anti-inflammatory Agents : The derivatives formed from this compound have shown promise in developing anti-inflammatory drugs due to their ability to form carbon-sulfur bonds effectively .

Chemical Properties and Reactivity

The chemical structure of this compound allows it to participate in various chemical reactions:

  • Nucleophilic Substitution : The chloromethyl group can be replaced by amines or thiols to create new oxazole derivatives.
  • Formation of Ethers : Reaction with alkoxides yields ethers that may possess biological activity.

Summary of Applications

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzymatic activity or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole: Similar structure but contains a sulfur atom instead of an oxygen atom.

    4-(Chloromethyl)-2,5-dimethyl-1,3-imidazole: Contains an additional nitrogen atom in the ring.

    4-(Chloromethyl)-2,5-dimethyl-1,3-pyrazole: Contains two nitrogen atoms in the ring.

Uniqueness

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole is unique due to the presence of both a chloromethyl group and two methyl groups on the oxazole ring. This combination of functional groups imparts specific chemical reactivity and bioactivity, making it valuable for various applications in research and industry .

Biological Activity

4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethyl group attached to an oxazole ring, which enhances its reactivity and biological activity. Its structural formula can be represented as:

C7H8ClN1O\text{C}_7\text{H}_8\text{ClN}_1\text{O}

This configuration allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain oxazole derivatives displayed potent antibacterial effects against multidrug-resistant strains, suggesting their potential as new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that oxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as the modulation of cell cycle progression and the inhibition of specific kinases involved in cancer cell proliferation .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are crucial in inflammatory pathways. This suggests its utility in treating inflammatory diseases .

Antioxidant Activity

Recent studies have reported that oxazole derivatives possess antioxidant properties, which are essential for combating oxidative stress-related diseases. The antioxidant activity was evaluated using assays such as DPPH and hydrogen peroxide scavenging tests, indicating that these compounds can effectively neutralize free radicals .

Anti-diabetic Activity

The anti-diabetic potential of this compound has been explored through enzyme inhibition assays targeting alpha-amylase. Results showed a dose-dependent inhibition of this enzyme, suggesting that the compound could be beneficial in managing diabetes by regulating carbohydrate metabolism .

Research Findings and Case Studies

Table 1 summarizes various studies focusing on the biological activities of this compound:

Study Activity Methodology Key Findings
AnticancerIn vitro assaysInduces apoptosis in cancer cells
AntimicrobialDisc diffusion methodEffective against multidrug-resistant bacteria
Anti-inflammatoryCytokine assaysReduces levels of pro-inflammatory cytokines
Anti-diabeticAlpha-amylase inhibitionShows significant inhibition compared to standard drugs

Case Study: Anticancer Activity

In one notable study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated a strong cytotoxic effect with an IC50 value in the low micromolar range. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxazole derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against resistant strains of Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name

4-(chloromethyl)-2,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-4-6(3-7)8-5(2)9-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYVFBKYKYWTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428718
Record name 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777823-76-4
Record name 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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